molecular formula C24H20F3N3O7S B1611448 1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate CAS No. 155863-05-1

1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate

Cat. No.: B1611448
CAS No.: 155863-05-1
M. Wt: 551.5 g/mol
InChI Key: FGUKXLKALCIXHR-UHFFFAOYSA-M
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Description

1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate is a BioReagent suitable for fluorescence . It has an empirical formula of C24H20F3N3O7S and a molecular weight of 551.49 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]S(=O)(=O)C(F)(F)F.O=C1C=CC(=O)N1CC[n+]2ccc(cc2)-c3cnc(o3)-c4ccc5OCCCc5c4 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is suitable for fluorescence studies, indicating that it can absorb light at a specific wavelength (389 nm) and emit light at a different wavelength (528 nm) when in a 0.1 M phosphate buffer at pH 7.0 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a key area of research, given their importance in medicinal chemistry and material science. Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, for example, serves as a versatile intermediate for generating a diverse set of trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines, showcasing the synthetic utility of trifluoromethyl groups in heterocyclic chemistry (Honey et al., 2012). This underscores the potential of "1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate" in facilitating the synthesis of novel heterocycles, given its structural complexity and the presence of reactive functional groups.

Applications in Catalysis

Triflate salts, such as those derived from pyrimidinium and pyrazinium, have demonstrated significant catalytic efficiency in oxidation reactions with hydrogen peroxide, indicating the potential of heteroarenium triflate salts in organocatalysis (Šturala et al., 2015). Given the structural similarity, "this compound" might also find application as a catalyst in various organic transformations, leveraging the electron-deficient nature of the triflate group for activation of reagents.

Pharmaceutical Applications

Heterocyclic compounds, including pyrazoles and pyridines, have been explored for their potential as therapeutic agents, demonstrating significant biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties, indicating the importance of heterocyclic frameworks in drug discovery (Rahmouni et al., 2016). This suggests that "this compound," with its complex heterocyclic structure, may serve as a valuable precursor in the synthesis of compounds with potential pharmacological applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures such as wearing eye shields and gloves are recommended when handling this compound .

Properties

IUPAC Name

1-[2-[4-[2-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-5-yl]pyridin-1-ium-1-yl]ethyl]pyrrole-2,5-dione;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N3O4.CHF3O3S/c27-21-5-6-22(28)26(21)12-11-25-9-7-16(8-10-25)20-15-24-23(30-20)18-3-4-19-17(14-18)2-1-13-29-19;2-1(3,4)8(5,6)7/h3-10,14-15H,1-2,11-13H2;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUKXLKALCIXHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=NC=C(O3)C4=CC=[N+](C=C4)CCN5C(=O)C=CC5=O)OC1.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435184
Record name 1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155863-05-1
Record name 1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate
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1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate
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1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate
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1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate
Reactant of Route 5
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1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate
Reactant of Route 6
1-[2-(Maleimido)ethyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium triflate

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